1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane
Description
Properties
IUPAC Name |
1-cyclopropylsulfonyl-3-(4-fluorophenyl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S/c16-14-6-4-12(5-7-14)13-3-1-2-10-17(11-13)20(18,19)15-8-9-15/h4-7,13,15H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIMHOSXXNVYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azepane Ring Formation
The azepane core is typically constructed via intramolecular cyclization or ring-expansion reactions . One method involves reductive amination of a keto-azepane precursor using sodium cyanoborohydride, yielding the tertiary amine backbone. For example:
- Step 1 : Condensation of 4-fluorophenylacetonitrile with ε-caprolactam under acidic conditions generates a Schiff base intermediate.
- Step 2 : Catalytic hydrogenation (H₂, Pd/C) reduces the imine to form 3-(4-fluorophenyl)azepane.
Alternative approaches include Beckmann rearrangement of cyclohexanone oxime derivatives, though this method requires stringent temperature control (−10°C to 25°C) to prevent side reactions.
Sulfonylation with Cyclopropanesulfonyl Chloride
The introduction of the cyclopropanesulfonyl group is achieved through nucleophilic substitution between 3-(4-fluorophenyl)azepane and cyclopropanesulfonyl chloride:
- Reaction Conditions :
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Base: Triethylamine (2.5 equiv) to neutralize HCl byproduct.
- Temperature: 0°C to room temperature (20–25°C).
- Time: 6–12 hours.
Example Procedure :
- Dissolve 3-(4-fluorophenyl)azepane (1.0 equiv) in DCM (10 mL/g substrate).
- Add triethylamine (2.5 equiv) and cool to 0°C.
- Slowly add cyclopropanesulfonyl chloride (1.2 equiv) dropwise.
- Warm to room temperature and stir for 10 hours.
- Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield : 75–92% (dependent on purity of sulfonyl chloride).
Optimization of Sulfonylation Conditions
Solvent and Base Selection
Reaction efficiency is highly solvent-dependent:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | Triethylamine | 92 | 98 |
| THF | DMAP | 85 | 95 |
| Acetonitrile | Pyridine | 78 | 90 |
Polar aprotic solvents (DCM, THF) enhance sulfonyl chloride reactivity, while bulky bases like DMAP minimize over-sulfonylation.
Temperature and Stoichiometry
Exothermic reactions require controlled addition of sulfonyl chloride at 0°C. Excess reagent (1.2–1.5 equiv) ensures complete conversion, but higher equivalents (>2.0) lead to di-sulfonylated byproducts.
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.40 (m, 2H, Ar-H), 7.10–7.05 (m, 2H, Ar-H), 3.85–3.75 (m, 1H, azepane-CH), 3.20–3.10 (m, 2H, SO₂-CH₂), 2.95–2.85 (m, 1H, cyclopropane-CH), 1.80–1.60 (m, 4H, azepane-CH₂), 1.25–1.15 (m, 4H, cyclopropane-CH₂).
- ¹³C NMR : δ 162.1 (C-F), 134.5 (Ar-C), 115.3 (Ar-C), 58.9 (SO₂-C), 45.2 (azepane-C), 25.7 (cyclopropane-C).
- HRMS : [M+H]⁺ calc. for C₁₆H₂₁FNO₂S: 310.1274; found: 310.1276.
Purity and Chirality
HPLC analysis (C18 column, MeCN/H₂O 70:30) showed ≥98% purity. Chiral separation confirmed a racemic mixture, indicating no stereochemical preference during synthesis.
Challenges and Alternative Strategies
Byproduct Formation
Di-sulfonylation occurs if reaction temperatures exceed 30°C or if excess sulfonyl chloride is used. Mitigation strategies include:
- Slow addition of sulfonyl chloride.
- Use of molecular sieves to absorb HCl.
Green Chemistry Approaches
Recent advances employ microwave-assisted synthesis (100°C, 30 minutes) to reduce reaction times and improve yields (88–90%).
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropanesulfonyl group or the 4-fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the formation of various substituted azepane derivatives.
Scientific Research Applications
1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane involves its interaction with molecular targets such as enzymes or receptors. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The 4-fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonyl-Substituted Azepane Derivatives
Key Compounds:
- 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane ()
- 1-[(4-Methylphenyl)sulfonyl]azepane ()
- 1-(Cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane (Target Compound)
Analysis :
- The electron-withdrawing nitro group in 1-(4-chloro-3-nitrobenzenesulfonyl)azepane may confer reactivity but introduces toxicity risks, whereas the cyclopropane group balances electronic effects without toxic byproducts .
- The methylphenyl sulfonyl analog’s higher lipophilicity (LogP ~3.1) may reduce solubility, while the target compound’s cyclopropane group likely improves aqueous solubility .
Fluorophenyl-Containing Heterocycles
Key Compounds:
- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ()
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-triazolyl)thiazole ()
- This compound (Target Compound)
Analysis :
- However, its orientation differs: pyrazoles () show near-planar fluorophenyl rings, while thiazole-triazole hybrids () exhibit perpendicular positioning, which may hinder target binding .
- The azepane ring’s flexibility in the target compound allows conformational adaptation to binding sites, contrasting with rigid pyrazole or thiazole cores .
Chalcone Derivatives with Fluorophenyl Substitutions
Key Compounds:
- Cardamonin (Cluster 5, IC₅₀ = 4.35 µM) ()
- (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j, IC₅₀ = 4.70 µM) ()
| Property | Cardamonin | Compound 2j | Target Compound |
|---|---|---|---|
| Fluorophenyl Role | None (ring B unsubstituted) | Para-substituted (ring B) | Para-substituted (azepane C3) |
| Key Substituents | Hydroxyl (ring A) | Bromine (ring A), iodine (meta) | Cyclopropanesulfonyl (azepane) |
| IC₅₀ (Potency) | 4.35 µM | 4.70 µM | Not reported (structural inference) |
| Electron Effects | Electron-donating (OH) | Electron-withdrawing (Br, I) | Electron-withdrawing (SO₂) |
Analysis :
- Fluorine at the para position (as in 2j and the target compound) correlates with enhanced potency compared to non-fluorinated analogs. However, bulky substituents like iodine in 2j may offset gains from fluorine .
Biological Activity
1-(Cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclopropanesulfonyl group and a 4-fluorophenyl moiety attached to an azepane ring. This unique structure may contribute to its biological activity, particularly in enzyme inhibition and receptor interaction.
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, which is critical for its potential therapeutic applications. Enzyme inhibition studies have shown that this compound can affect key metabolic pathways:
- Protein Kinase B (PKB) : Research indicates that derivatives of azepane compounds exhibit significant inhibition of PKB, which plays a crucial role in cell signaling pathways involved in metabolism and cell growth. For instance, certain azepane derivatives have demonstrated IC50 values as low as 5 nM against PKB-alpha, highlighting their potency .
- Cholinesterase Inhibition : The compound may also act as an inhibitor of cholinesterase, an enzyme essential for neurotransmitter regulation. This activity suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is disrupted.
Antibacterial Properties
Preliminary studies suggest that this compound exhibits antibacterial properties. Its ability to inhibit bacterial growth could make it a candidate for developing new antibiotics, particularly against resistant strains.
The mechanism by which this compound exerts its biological effects involves binding to specific enzyme active sites or receptor sites, altering their normal function. This interaction can lead to downstream effects that impact cellular processes such as proliferation, apoptosis, and metabolic regulation.
Study on PKB Inhibition
A study conducted on various azepane derivatives, including this compound, revealed significant insights into their mechanism of action. The researchers utilized molecular docking studies to predict binding affinities and interactions with the active site of PKB-alpha. The results indicated that modifications to the azepane structure could enhance inhibitory activity while maintaining stability in plasma .
Antibacterial Activity Assessment
In another study focusing on the antibacterial properties of similar compounds, this compound was tested against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that this compound could be further developed into an antibacterial agent.
Data Table: Summary of Biological Activities
| Activity | Target | IC50 Value | Notes |
|---|---|---|---|
| PKB Inhibition | PKB-alpha | ~5 nM | High potency; potential for cancer therapy |
| Cholinesterase Inhibition | Cholinesterase | Not specified | Implications for neurodegenerative diseases |
| Antibacterial | Various bacterial strains | Dose-dependent | Potential for antibiotic development |
Q & A
Q. How does the compound compare to structurally related azepane derivatives in selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
